Cas no 1404299-76-8 (3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine)

3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine is a heterocyclic compound featuring a fused imidazo-pyrrolo-pyrimidine core with a bromine substituent. This structure imparts unique reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The bromine atom at the 3-position enhances its utility in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling further functionalization. Its rigid polycyclic framework contributes to high binding affinity in medicinal chemistry applications, particularly in kinase inhibitor development. The compound’s stability and well-defined reactivity profile facilitate precise modifications, supporting its use in targeted drug discovery and material science research. Proper handling under inert conditions is recommended due to potential sensitivity.
3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine structure
1404299-76-8 structure
商品名:3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
CAS番号:1404299-76-8
MF:C8H5N4Br
メガワット:237.0561
MDL:MFCD25542402
CID:1090404
PubChem ID:70983635

3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine 化学的及び物理的性質

名前と識別子

    • 3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
    • WVWIVUBNCHCXIN-UHFFFAOYSA-N
    • A885825
    • 1404299-76-8
    • 5-bromo-3,6,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
    • SCHEMBL13738710
    • CS-D1329
    • DTXSID80744112
    • MDL: MFCD25542402
    • インチ: InChI=1S/C8H5BrN4/c9-6-3-11-8-5-1-2-10-7(5)12-4-13(6)8/h1-4,10H
    • InChIKey: WVWIVUBNCHCXIN-UHFFFAOYSA-N
    • ほほえんだ: C1=CNC2=C1C3=NC=C(Br)N3C=N2

計算された属性

  • せいみつぶんしりょう: 235.96976g/mol
  • どういたいしつりょう: 235.96976g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 212
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 46Ų

3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM152283-1g
3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
1404299-76-8 95%+
1g
$1594 2021-08-05
Chemenu
CM152283-100mg
3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
1404299-76-8 95%+
100mg
$307 2023-03-07
CHENG DOU FEI BO YI YAO Technology Co., Ltd.
ARK-0848-5g
3-BROMO-7H-IMIDAZO[1,2-C]PYRROLO[3,2-E]PYRIMIDINE
1404299-76-8 95%
5g
$3500 2023-09-07
Chemenu
CM152283-250mg
3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
1404299-76-8 95%+
250mg
$490 2023-03-07
Ambeed
A390132-1g
3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
1404299-76-8 95+%
1g
$1101.0 2024-04-24
eNovation Chemicals LLC
D491166-1G
3-BROMO-7H-IMIDAZO[1,2-C]PYRROLO[3,2-E]PYRIMIDINE
1404299-76-8 95%
1g
$1560 2023-09-04
Chemenu
CM152283-250mg
3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
1404299-76-8 95%+
250mg
$796 2021-08-05
Chemenu
CM152283-100mg
3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
1404299-76-8 95%+
100mg
$466 2021-08-05
Chemenu
CM152283-1g
3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
1404299-76-8 95%+
1g
$1226 2023-03-07

3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine 関連文献

3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidineに関する追加情報

Comprehensive Overview of 3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine (CAS No. 1404299-76-8)

3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine (CAS No. 1404299-76-8) is a heterocyclic compound that has garnered significant attention in pharmaceutical and materials science research due to its unique structural properties. This compound belongs to the class of imidazo-pyrrolo-pyrimidine derivatives, which are known for their potential applications in drug discovery and organic electronics. Researchers are particularly interested in its brominated structure, which offers versatile reactivity for further chemical modifications.

The molecular framework of 3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine combines imidazole, pyrrole, and pyrimidine rings, creating a rigid and planar system. This structural feature is crucial for its interactions with biological targets, such as enzymes and receptors, making it a valuable scaffold in medicinal chemistry. Recent studies have explored its potential as a kinase inhibitor, a topic highly searched in academic and industrial circles due to the growing demand for targeted cancer therapies.

In the context of current trends, 3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine aligns with the increasing focus on small-molecule drug candidates and fragment-based drug design. These approaches are frequently discussed in forums and publications, as they offer cost-effective and efficient pathways to novel therapeutics. The compound's bromo substituent also makes it a candidate for cross-coupling reactions, a hot topic in synthetic organic chemistry, particularly in the development of Pd-catalyzed transformations.

From a materials science perspective, the conjugated system of 3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine suggests potential applications in organic semiconductors and light-emitting diodes (OLEDs). These areas are of high interest due to the global push for sustainable and energy-efficient technologies. Researchers are investigating how such heterocyclic compounds can enhance charge transport properties in electronic devices.

The synthesis of 3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine typically involves multi-step reactions, starting from readily available precursors like pyrrole-2-carboxaldehyde and 2-aminopyrimidine. Optimizing these synthetic routes is a common subject in patent literature, reflecting the compound's commercial relevance. Analytical techniques such as NMR spectroscopy and mass spectrometry are essential for characterizing its purity and structure, which are critical for reproducibility in research.

Given the rising interest in AI-driven drug discovery, computational studies on 3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine have gained traction. Molecular docking and QSAR (Quantitative Structure-Activity Relationship) analyses are frequently performed to predict its binding affinities and optimize its pharmacological profile. These methods align with the broader trend of integrating machine learning into chemical research.

In summary, 3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine (CAS No. 1404299-76-8) represents a promising compound with dual applications in pharmaceuticals and advanced materials. Its structural complexity and functional versatility make it a subject of ongoing investigation, particularly in fields like cancer research, catalysis, and optoelectronics. As scientific inquiries continue to evolve, this compound is likely to remain at the forefront of innovation in heterocyclic chemistry.

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Amadis Chemical Company Limited
(CAS:1404299-76-8)3-Bromo-7H-imidazo[1,2-c]pyrrolo[3,2-e]pyrimidine
A885825
清らかである:99%
はかる:1g
価格 ($):991.0